molecular formula C13H12ClN5O3S B280050 N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2-NITROPHENYL)THIOUREA

N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2-NITROPHENYL)THIOUREA

Cat. No.: B280050
M. Wt: 353.78 g/mol
InChI Key: BYOZIWMVEULKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2-NITROPHENYL)THIOUREA is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, a nitrophenyl group, and a carbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2-NITROPHENYL)THIOUREA typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the chlorinated pyrazole with thiourea in the presence of a base.

    Nitration of the Phenyl Ring: The nitrophenyl group is incorporated through nitration of an appropriate phenyl precursor using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Nitro derivatives or nitroso compounds.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2-NITROPHENYL)THIOUREA is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the nitrophenyl and carbamothioyl groups suggests potential activity against certain biological targets, which could lead to the development of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2-NITROPHENYL)THIOUREA would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in electron transfer reactions, while the carbamothioyl group might form covalent bonds with biological targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.

    4-chloro-1,3-dimethyl-N-[(2-aminophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.

    4-chloro-1,3-dimethyl-N-[(2-hydroxyphenyl)carbamothioyl]-1H-pyrazole-5-carboxamide: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The uniqueness of N-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2-NITROPHENYL)THIOUREA lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitrophenyl and a carbamothioyl group in the same molecule is relatively rare, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H12ClN5O3S

Molecular Weight

353.78 g/mol

IUPAC Name

4-chloro-2,5-dimethyl-N-[(2-nitrophenyl)carbamothioyl]pyrazole-3-carboxamide

InChI

InChI=1S/C13H12ClN5O3S/c1-7-10(14)11(18(2)17-7)12(20)16-13(23)15-8-5-3-4-6-9(8)19(21)22/h3-6H,1-2H3,(H2,15,16,20,23)

InChI Key

BYOZIWMVEULKMV-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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